molecular formula C8H8BrIO B2865035 4-(Bromomethyl)-1-iodo-2-methoxybenzene CAS No. 1379341-45-3

4-(Bromomethyl)-1-iodo-2-methoxybenzene

Cat. No.: B2865035
CAS No.: 1379341-45-3
M. Wt: 326.959
InChI Key: LMOHPKJDALSETL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrIO and its molecular weight is 326.959. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOHPKJDALSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379341-45-3
Record name 4-Iodo-3-methoxybenzyl bromide
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Advanced Synthetic Methodologies for 4 Bromomethyl 1 Iodo 2 Methoxybenzene and Congeneric Structures

Directed Functionalization for Benzylic Bromination

The introduction of a bromomethyl group onto an aromatic ring is a key transformation, typically achieved by the bromination of a methylarene precursor. This process is most effectively carried out via a free radical pathway, which offers high selectivity for the benzylic position over electrophilic aromatic substitution.

Radical bromination selectively targets the C-H bonds of the methyl group attached to the aromatic ring, known as the benzylic position. This is because the benzylic radical intermediate is stabilized by resonance with the aromatic π-system. The reaction is initiated by a radical initiator, which creates a bromine radical that propagates a chain reaction. ma.eduma.edu

Common reagents and conditions for this transformation include N-Bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or photochemical initiation with light. researchgate.netgla.ac.uk The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes competitive electrophilic aromatic bromination. The choice of solvent is crucial; non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396) are traditionally used, though safer alternatives like acetonitrile (B52724) are increasingly employed. researchgate.netorganic-chemistry.org

The general mechanism involves three stages:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or the Br-Br bond by heat or light to form initial radicals. ma.edu

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzyl (B1604629) radical and HBr. This benzyl radical then reacts with a bromine source (Br₂ or NBS) to form the benzyl bromide product and a new bromine radical, continuing the chain. ma.edu

Termination: Two radicals combine to end the chain reaction. ma.edu

Recent advancements include visible-light/nickel dual-catalyzed methods where aryl bromides can serve as both cross-coupling partners and bromine radical precursors, enhancing the efficiency of benzylic C-H bond abstraction. rsc.org

Table 1: Comparison of Radical Bromination Conditions for Methylarenes
SubstrateBrominating AgentInitiator/ConditionsSolventYieldReference
TolueneNBSAIBN, refluxCCl₄High researchgate.netgla.ac.uk
Substituted TolueneBr₂UV irradiationCCl₄80-86% google.com
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN, 80°C1,2-Dichlorobenzene92% researchgate.net
MethylarenesAryl BromidesVisible Light/Nickel Catalyst-Variable rsc.org

The direct precursor for the synthesis of 4-(Bromomethyl)-1-iodo-2-methoxybenzene via benzylic bromination is 1-iodo-2-methoxy-4-methylbenzene . The synthesis of this precursor is a critical step that dictates the final substitution pattern. A logical synthetic route begins with a more readily available starting material, such as 2-methoxy-4-methylaniline. This precursor already contains the required methoxy (B1213986) and methyl groups in the correct 1,2,4-substitution pattern. The amino group serves as a handle for the subsequent introduction of iodine via a diazotization-iodination reaction, as will be discussed in section 2.2.2.

The synthesis of this precursor ensures that the methyl group is in the correct position for the final benzylic bromination step. The presence of the electron-donating methoxy group and the electron-withdrawing iodo group on the ring can influence the reactivity of the benzylic C-H bonds, but the radical pathway generally remains selective for the methyl group. gla.ac.uk Careful selection of reaction conditions is necessary to prevent side reactions. For instance, strongly electron-donating groups can sometimes promote aromatic bromination as a side reaction, even with reagents like NBS. google.com

Regioselective Installation of the Aryl Iodide Moiety

Introducing an iodine atom onto the aromatic ring with high regioselectivity is essential for the synthesis of the target compound. Both classical electrophilic iodination and modern diazotization-mediated pathways are viable strategies, with the latter often providing superior control over isomer formation.

Direct electrophilic iodination of aromatic compounds can be challenging because iodine is the least reactive halogen. thieme-connect.de The reaction typically requires an activating agent or oxidant to generate a more potent electrophilic iodine species (e.g., I⁺). Common reagents include iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a system like I₂/H₂O₂. researchgate.net

For substrates like methoxy-substituted benzenes, the powerful activating and ortho-, para-directing nature of the methoxy group can facilitate iodination. researchgate.net However, in a molecule that also contains a methyl group (another ortho-, para-director), direct iodination of the precursor 2-methoxy-4-methylbenzene could potentially lead to a mixture of isomers, making regiocontrol difficult.

Modern protocols have developed more efficient systems. For example, nanoporous silica (B1680970) anchored with sulfonic acid groups can catalyze the iodination of aromatic compounds in water using hydrogen peroxide as the oxidant. researchgate.net However, for achieving the specific substitution pattern of this compound, a more regiochemically precise method is often required.

A highly effective and regioselective method for introducing an iodine atom is the Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by substitution with an iodide ion. thieme-connect.deorganic-chemistry.org This pathway offers unparalleled control over the position of the iodine atom, as its location is predetermined by the position of the amine group in the precursor.

For the synthesis of 1-iodo-2-methoxy-4-methylbenzene, the precursor 2-methoxy-4-methylaniline is used. The process involves two main steps:

Diazotization: The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt (Ar-N₂⁺X⁻). organic-chemistry.org

Iodination: The resulting diazonium salt solution is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to form the corresponding aryl iodide. thieme-connect.deijcce.ac.ir

This method is highly general and tolerates a wide variety of functional groups on the aromatic ring. ijcce.ac.ir Recent improvements to this classical procedure include the use of solid-supported reagents like sulfonic acid-based cation-exchange resins or silica sulfuric acid, which can facilitate the reaction in water or under solvent-free conditions at room temperature, making the process more environmentally benign. thieme-connect.deresearchgate.net

Table 2: Diazotization-Iodination of Aromatic Amines
Amine SubstrateReagentsConditionsYield of Aryl IodideReference
Various Aromatic AminesNaNO₂, KI, p-TsOHAcetonitrile, Room Temp.Good organic-chemistry.org
Various Aromatic AminesNaNO₂, KI, Cation-Exchange ResinWater, Room Temp.Good researchgate.net
Various Aromatic AminesNaNO₂, KI, Silica Sulfuric AcidSolvent-free, Room Temp.Moderate to Good thieme-connect.de
Various Aromatic AminesNaNO₂, NaI, [H-NMP]HSO₄ (ionic liquid)Grinding, Room Temp.Moderate to Good ijcce.ac.ir

Methoxy Group Derivatization and Introduction

The methoxy group (-OCH₃) plays a pivotal role in the synthesis of this compound, primarily through its powerful electronic effects that influence the regioselectivity of other reactions. Its introduction is typically planned at an early stage of the synthesis.

The methoxy group is a strong electron-donating group due to resonance, and it is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. In the context of this synthesis, its presence is crucial:

Directing Iodination: In a precursor like 2-methoxy-4-methylaniline, the methoxy and amino groups work together to direct the regiochemistry. The diazotization-iodination reaction, however, circumvents issues of electrophilic substitution regioselectivity by placing the iodide specifically where the amine was located.

Activating the Ring: The electron-donating nature of the methoxy group activates the aromatic ring. While this is beneficial for some reactions, it can also increase the propensity for unwanted side reactions, such as nuclear bromination during the benzylic bromination step. google.com Therefore, conditions for radical bromination must be carefully chosen (e.g., using NBS and a radical initiator rather than Br₂ and a Lewis acid) to favor the desired benzylic substitution over electrophilic attack on the activated ring.

Ether Synthesis and Related Methodologies

A crucial step in the synthesis of this compound is the formation of the methoxy group. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In a plausible synthetic route to the target compound, a key intermediate would be 4-iodo-2-methoxy-1-methylbenzene. The synthesis of this intermediate can be envisioned starting from 2-methoxy-4-methylphenol (B1669609) (also known as creosol). The phenolic hydroxyl group of 2-methoxy-4-methylphenol can be methylated to yield the corresponding methoxy ether.

A typical procedure for such a methylation would involve the use of a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then reacts with the methylating agent.

ReactantReagentBaseSolventProduct
2-methoxy-4-methylphenolDimethyl sulfateSodium hydroxideWater/Dichloromethane1,2-dimethoxy-4-methylbenzene
2-methoxy-4-methylphenolMethyl iodidePotassium carbonateAcetone1,2-dimethoxy-4-methylbenzene

Selective Transformations of Methoxy-Substituted Arenes

The methoxy group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is pivotal in the synthesis of this compound. Starting from a precursor like 2-methoxy-4-methylphenol, the introduction of an iodine atom can be selectively directed to the position ortho to the hydroxyl group and para to the methyl group.

The iodination of activated aromatic rings can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent, or the use of reagents like N-iodosuccinimide (NIS). The reaction conditions can be tuned to achieve high regioselectivity. For instance, the iodination of 2-methoxy-4-methylphenol would be expected to yield primarily 4-iodo-2-methoxy-1-methylbenzene due to the combined directing effects of the hydroxyl and methyl groups. ontosight.ai

Following the formation of the methoxy ether, the subsequent transformation is the bromination of the methyl group to a bromomethyl group. This is a benzylic bromination, which is typically achieved via a free radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and light. youtube.comchadsprep.comyoutube.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. chadsprep.com

The reaction proceeds through the formation of a stabilized benzylic radical, which then reacts with bromine to form the desired product. The stability of the benzylic radical ensures the selectivity of the reaction for the methyl group attached to the aromatic ring.

Starting MaterialReagentInitiator/ConditionsProduct
1-Iodo-2-methoxy-4-methylbenzeneN-Bromosuccinimide (NBS)AIBN, heat or lightThis compound
TolueneN-Bromosuccinimide (NBS)Benzoyl peroxide, lightBenzyl bromide

Integrated Synthetic Strategies for Multisubstituted Aromatic Compounds

The synthesis of complex, multisubstituted aromatic compounds often requires a multi-step approach where the order of reactions is crucial for success. libretexts.org The directing effects of the substituents must be carefully considered at each stage to ensure the desired substitution pattern.

Convergent Approaches to this compound

For this compound, a convergent strategy could involve the coupling of two smaller aromatic fragments. For example, a suitably functionalized organometallic reagent could be coupled with an aromatic halide. However, for a molecule of this size and complexity, a linear approach is often more practical and commonly employed.

A plausible and efficient linear synthesis of this compound can be outlined as follows:

Starting Material: 2-Methoxy-4-methylphenol (Creosol). This commercially available starting material possesses the required methoxy and methyl groups at the correct relative positions. ontosight.ainih.gov

Iodination: Electrophilic iodination of 2-methoxy-4-methylphenol. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The iodine atom is expected to be introduced at the position ortho to the hydroxyl group and para to the methyl group, yielding 4-iodo-2-methoxy-1-methylbenzene.

Benzylic Bromination: Radical bromination of the methyl group of 4-iodo-2-methoxy-1-methylbenzene using N-bromosuccinimide (NBS) and a radical initiator. This step selectively functionalizes the benzylic position to afford the final product, this compound.

Applications of 4 Bromomethyl 1 Iodo 2 Methoxybenzene in Contemporary Organic Synthesis

Versatile Building Blocks for Complex Molecule Synthesis

The intrinsic chemical functionalities of 4-(bromomethyl)-1-iodo-2-methoxybenzene make it an exemplary building block for the synthesis of elaborate organic molecules. The presence of two distinct electrophilic centers—the benzylic carbon of the bromomethyl group and the iodinated aromatic carbon—allows for selective and orthogonal reactions. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a wide array of substituents. Concurrently, the iodo group serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. This dual reactivity enables chemists to construct complex scaffolds in a controlled, stepwise manner, making it a valuable precursor in the total synthesis of natural products and medicinally relevant compounds.

Precursors for Polycyclic Aromatic Hydrocarbons and Heterocycles

The strategic placement of the reactive iodo and bromomethyl groups on the methoxy-substituted benzene (B151609) ring makes this compound a suitable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. Intramolecular cyclization strategies can be envisioned where both the iodo and bromomethyl functionalities participate in ring-forming reactions. For instance, after an initial cross-coupling reaction at the iodo position to introduce a tethered nucleophile, a subsequent intramolecular cyclization involving the benzylic bromide can lead to the formation of fused ring systems. This approach is particularly useful in constructing complex aromatic cores that are prevalent in materials science and medicinal chemistry.

Furthermore, this compound is instrumental in building heterocyclic structures. The bromomethyl group can react with various dinucleophiles to form rings, or the iodo group can participate in coupling reactions like the Sonogashira or Heck reactions, followed by an intramolecular cyclization to yield functionalized heterocycles such as indoles, furans, and quinolines.

Functional Group Interconversion and Strategic Derivatization

One of the primary applications of this compound lies in its capacity for extensive functional group interconversion and derivatization. The differential reactivity of its functional groups allows for selective transformations, providing access to a diverse library of substituted aromatic compounds.

The dual handles on the molecule facilitate the sequential introduction of various carbon-based groups. The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups by coupling the aryl iodide with a terminal alkyne. This is a powerful method for creating carbon-carbon bonds and accessing precursors for more complex structures.

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents.

Heck Coupling: This reaction with alkenes forges new carbon-carbon bonds.

Simultaneously, the bromomethyl group readily undergoes nucleophilic substitution with carbon nucleophiles like organocuprates or Grignard reagents (in the presence of a suitable catalyst) to introduce alkyl or aryl groups at the benzylic position.

Below is a table summarizing potential C-C bond-forming reactions.

Reaction NameFunctional GroupReagent/CatalystProduct Type
Sonogashira CouplingAryl IodideTerminal Alkyne, Pd catalyst, Cu(I) cocatalyst, BaseArylalkyne
Suzuki CouplingAryl IodideBoronic Acid/Ester, Pd catalyst, BaseBiaryl
Heck CouplingAryl IodideAlkene, Pd catalyst, BaseSubstituted Alkene
Nucleophilic SubstitutionBromomethylOrganocuprates, Grignard reagentsAlkylated/Arylated Benzyl (B1604629) Moiety

The reactivity of this compound extends to the introduction of heteroatomic functional groups.

The bromomethyl group is an excellent electrophile for reactions with nitrogen and oxygen nucleophiles.

Nitrogen Nucleophiles: Reaction with amines (primary or secondary) leads to the formation of the corresponding benzylamines. Amides, azides, and other nitrogen-containing compounds can also be readily introduced.

Oxygen Nucleophiles: Alkoxides or phenoxides react to form ethers, while carboxylates yield benzyl esters.

The aryl iodide is a key substrate for the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds. This reaction allows for the coupling of the aryl iodide with a wide range of amines, amides, and other nitrogen nucleophiles, providing direct access to arylamines.

The following table details potential C-N and C-O bond-forming reactions.

Reaction NameFunctional GroupReagent/CatalystProduct Functional Group
Nucleophilic SubstitutionBromomethylAmine (R₂NH)Benzylamine
Nucleophilic SubstitutionBromomethylAlkoxide (RO⁻)Benzyl Ether
Nucleophilic SubstitutionBromomethylCarboxylate (RCOO⁻)Benzyl Ester
Buchwald-Hartwig AminationAryl IodideAmine (R₂NH), Pd catalyst, Ligand, BaseArylamine
Ullmann CondensationAryl IodideAlcohol (ROH), Cu catalyst, BaseAryl Ether

Strategic Utility in Cascade and Multicomponent Reactions

The orthogonal reactivity of the functional groups in this compound makes it an ideal candidate for designing cascade or multicomponent reactions. These reaction sequences, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

For example, a multicomponent reaction could be initiated by a palladium-catalyzed coupling at the aryl iodide position, with the coupled product then undergoing an in-situ intramolecular reaction involving the bromomethyl group. This could involve an initial Sonogashira coupling to introduce an alkyne, followed by a base-mediated intramolecular cyclization onto the benzylic position. Such strategies allow for the rapid assembly of complex polycyclic and heterocyclic scaffolds from simple starting materials. The ability to trigger a sequence of bond-forming events from a single, strategically functionalized precursor highlights the synthetic power of this compound.

Structure Reactivity Relationship Studies and Analogue Design

Comparative Analysis of Halogen Reactivity and Leaving Group Ability (Bromine vs. Iodine)

The compound features two distinct carbon-halogen bonds: a benzylic carbon-bromine bond and an aromatic carbon-iodine bond. Their reactivities are fundamentally different.

The bromomethyl group is susceptible to nucleophilic substitution (S_N1 and S_N2 reactions) because the bromide ion is a good leaving group. The stability of the resulting benzylic carbocation (in an S_N1 pathway) or the accessibility of the benzylic carbon (in an S_N2 pathway) makes this site highly reactive toward nucleophiles.

The aryl-iodide bond is significantly less reactive in traditional nucleophilic aromatic substitution (S_NAr) pathways, which typically require strong electron-withdrawing groups on the ring to proceed. libretexts.orglibretexts.org However, it is highly reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The carbon-iodine bond is weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to a metal catalyst, such as palladium(0). This difference allows for selective functionalization at the iodine-bearing carbon.

In the context of leaving group ability in nucleophilic substitution, iodide is generally superior to bromide. This is attributed to iodide being a weaker base than bromide, as hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). quora.comlibretexts.orglibretexts.org

Table 1: Comparison of Halogen Properties Relevant to Reactivity

PropertyIodine (I)Bromine (Br)Reference
Average Bond Energy (C-X, aromatic)~272 kJ/mol~339 kJ/molGeneral Chemistry Textbooks
Basicity of Halide Ion (X⁻)Very WeakWeak quora.comlibretexts.org
Leaving Group Ability (S_N1/S_N_2)ExcellentGood libretexts.org
Relative Reactivity in Pd-Catalyzed Cross-CouplingHighestIntermediate nih.gov

Investigations into Positional Isomer Effects on Reactivity and Selectivity

The specific arrangement of substituents on the benzene (B151609) ring profoundly impacts the molecule's reactivity. In 4-(Bromomethyl)-1-iodo-2-methoxybenzene, the substituents are positioned 1,2,4 relative to each other. The directing effects of these groups are additive and can either reinforce or oppose each other in determining the outcome of reactions, particularly electrophilic aromatic substitution. masterorganicchemistry.com

Let's compare the title compound with a positional isomer, 2-(bromomethyl)-1-iodo-4-methoxybenzene , to illustrate these effects.

In this compound:

The methoxy (B1213986) group at C2 is a powerful ortho-, para-director, strongly activating positions C1 (blocked by iodine), C3, and C6.

The iodo group at C1 is a weak deactivator but also an ortho-, para-director, influencing positions C2 (blocked by methoxy) and C6.

The bromomethyl group at C4 is a weak deactivator and an ortho-, para-director, influencing positions C3 and C5.

The directing effects converge most strongly on position C3 and C6, making them the most likely sites for electrophilic attack. Steric hindrance from the adjacent large iodine atom might slightly disfavor attack at C6 compared to C3. masterorganicchemistry.com

In 2-(Bromomethyl)-1-iodo-4-methoxybenzene (Isomer):

The methoxy group at C4 strongly activates positions C3 and C5.

The iodo group at C1 directs towards C2 (blocked) and C6.

The bromomethyl group at C2 directs towards C1 (blocked) and C3.

Here, the directing effects of the methoxy and bromomethyl groups strongly reinforce each other at position C3, making it the most probable site for substitution.

Table 2: Comparative Analysis of Positional Isomer Reactivity Sites

CompoundMethoxy PositionIodo PositionBromomethyl PositionMost Activated Positions for Electrophilic AttackKey Steric Influences
This compoundC2C1C4C3, C6Iodine at C1 may hinder attack at C6.
2-(Bromomethyl)-1-iodo-4-methoxybenzeneC4C1C2C3, C5Bromomethyl at C2 and Iodine at C1 create a crowded ortho position.

Impact of Methoxy Substitution on Aromatic System Reactivity

The methoxy (-OCH₃) group plays a pivotal role in the reactivity of the aromatic ring. It exerts two opposing electronic effects:

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the benzene ring's π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. vaia.comstackexchange.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. vaia.comstackexchange.com

For the methoxy group, the resonance effect is significantly stronger than the inductive effect. The net result is that the methoxy group is a strong activating group for electrophilic aromatic substitution, making the ring much more reactive than unsubstituted benzene. lumenlearning.comlibretexts.org This activation facilitates reactions that might otherwise be difficult on a halogenated benzene ring.

Rational Design of Derivatives for Specific Synthetic Pathways

The distinct reactivities of the three functional sites on this compound make it a versatile building block for the rational design of more complex molecules. A synthetic chemist can exploit these differences to perform sequential, site-selective modifications.

A plausible synthetic strategy could involve:

Sonogashira Coupling at the C-I bond: The highest reactivity of the aryl iodide in palladium-catalyzed reactions allows for the selective introduction of an alkyne group at this position, leaving the bromomethyl and aryl bromide functionalities untouched. nih.gov

Nucleophilic Substitution at the Bromomethyl Group: The resulting molecule could then be treated with a nucleophile (e.g., an amine, thiol, or cyanide) to displace the bromide, forming a new carbon-nucleophile bond.

Further Cross-Coupling: While more challenging, a subsequent cross-coupling reaction could potentially be performed at the less reactive aryl bromide position under more forcing conditions, introducing a third point of diversity.

This stepwise approach, leveraging the inherent reactivity differences within the molecule, is a cornerstone of rational synthetic design, enabling the construction of precisely substituted aromatic compounds for various applications, from materials science to medicinal chemistry. ucf.edumdpi.com

Conclusion and Future Directions in the Research of 4 Bromomethyl 1 Iodo 2 Methoxybenzene

Synthesis of Knowledge from Current Research

Current research on 4-(Bromomethyl)-1-iodo-2-methoxybenzene and related halogenated aromatics has established a foundational understanding of their synthesis and reactivity. The synthetic routes, often involving multi-step sequences starting from commercially available precursors, highlight the challenges and intricacies of regioselective functionalization of the benzene (B151609) ring. The reactivity of the compound is characterized by the differential reactivity of the bromomethyl and iodo groups, allowing for sequential and site-selective modifications. The bromomethyl group readily participates in nucleophilic substitution reactions, while the iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This orthogonal reactivity is a key feature that makes this compound a versatile synthetic intermediate.

Emerging Methodologies in Halogen-Containing Organic Compounds

The field of halogenated organic compounds is continually evolving, with new synthetic methodologies being developed to improve efficiency, selectivity, and sustainability. numberanalytics.comrsc.orgnih.govnih.govncn.gov.plnumberanalytics.com Recent advancements in catalysis, particularly in the realm of photoredox and nickel catalysis, are providing novel ways to form carbon-carbon and carbon-heteroatom bonds under milder conditions. nih.gov These emerging methods are expected to be applicable to the derivatization of this compound, opening up new avenues for the synthesis of complex molecules. Furthermore, the development of more sustainable and environmentally friendly halogenation techniques is a significant area of focus.

Prospective Research Avenues and Untapped Potential

Despite the knowledge gained, there are several promising areas for future research that could unlock the full potential of this compound and its derivatives.

Future synthetic strategies should prioritize the principles of green chemistry to minimize environmental impact. chemijournal.comrasayanjournal.co.inmdpi.com This includes the use of greener solvents, the development of catalytic processes that reduce waste, and the exploration of solvent-free reaction conditions. mdpi.com For instance, developing a more atom-economical, one-pot synthesis of this compound would be a significant advancement.

The presence of halogen atoms in this compound suggests its potential utility in supramolecular chemistry and materials science. rsc.orgacs.orgmdpi.comresearchgate.netnih.gov Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for the construction of well-defined supramolecular architectures. acs.orgmdpi.comresearchgate.net The iodo and bromo substituents in the target molecule could act as halogen bond donors, enabling the formation of co-crystals and other supramolecular assemblies with interesting solid-state properties. This could lead to the development of new functional materials, such as organic semiconductors and liquid crystals. atamanchemicals.com

Further exploration of novel catalytic transformations involving the C-I and C-Br bonds of this compound is warranted. While palladium-catalyzed cross-coupling reactions are well-established, the use of other transition metal catalysts, such as copper, nickel, and gold, could lead to new and complementary reactivity. rsc.org Investigating dual catalytic cycles that can simultaneously or sequentially activate different parts of the molecule would be a particularly exciting avenue for creating molecular complexity in a highly efficient manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Bromomethyl)-1-iodo-2-methoxybenzene, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions starting from 4-methoxyphenol. Key steps include:

  • Protection : Acetylation of the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate.
  • Bromination : Ortho-bromination using N-bromosuccinimide (NBS) in acetonitrile at 0–25°C .
  • Deprotection and Functionalization : Hydrolysis of the acetyl group followed by benzylation with benzyl bromide in alkaline conditions.
    • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of NBS for complete bromination) and solvent polarity (acetonitrile enhances electrophilic substitution). Monitor reaction progress via TLC or HPLC .

Q. How can the purity of this compound be validated after synthesis?

  • Analytical Techniques :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., δ 3.85 ppm for methoxy, δ 4.45 ppm for bromomethyl) and 13C^{13}C-NMR.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected m/z: 351.93 for [M+H]+^+) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during the iodination or bromomethylation steps?

  • Mechanistic Analysis :

  • Electrophilic Aromatic Substitution : Iodination may compete with bromination due to the directing effects of methoxy groups. Use DFT calculations to evaluate activation energies for iodination vs. bromination at the ortho position.
  • By-Product Formation : Detect dibrominated by-products (e.g., 1,2-bis(bromomethyl)-4-methoxybenzene) via GC-MS and mitigate using controlled reagent addition rates .
    • Resolution : Employ low-temperature (-10°C) reactions and sterically hindered bases (e.g., 2,6-lutidine) to suppress multiple substitutions .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?

  • Retrosynthesis Strategies :

  • AI-Driven Platforms : Use databases like Reaxys or Pistachio to identify feasible precursors (e.g., 4-methoxybenzaldehyde for bromomethylation).
  • One-Step Synthesis Models : Prioritize routes with minimal steps, such as direct coupling of iodobenzene derivatives with bromomethyl precursors in DMF at 80°C .
    • Validation : Cross-reference predicted routes with experimental yields from literature (e.g., 72–85% yield for analogous Suzuki-Miyaura couplings) .

Q. What safety protocols are critical when handling this compound, given its reactive halogens?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.
  • First Aid : Immediate flushing with water for eye exposure (15 minutes) and soap wash for skin contact. Toxicity data are limited, so treat all exposures as urgent .
    • Storage : Store in amber vials at 2–8°C under inert gas (argon) to prevent degradation .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in spectroscopic data for this compound?

  • Case Study : If 1H^1H-NMR shows unexpected peaks at δ 4.8–5.2 ppm:

  • Hypothesis : Residual solvent (DMSO-d6) or hydrolysis products (e.g., methanol from methoxy group cleavage).
  • Resolution : Re-purify via column chromatography (silica gel, hexane/ethyl acetate 8:2) and re-analyze. Compare with PubChem or CAS Common Chemistry entries (CAS RN: 647037-49-8) .

Q. Why might cross-coupling reactions with this compound fail, and how can yields be improved?

  • Failure Modes :

  • Catalyst Poisoning : Iodine residues may deactivate palladium catalysts. Use pre-treated catalysts (e.g., Pd(PPh3_3)4_4 with tris(o-tolyl)phosphine).
  • Steric Hindrance : Bulky substituents reduce coupling efficiency. Switch to microwave-assisted synthesis (120°C, 20 minutes) to enhance reactivity .
    • Yield Optimization : Monitor reaction progress in real-time using inline IR spectroscopy to pinpoint quenching times .

Applications in Research

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Case Study : As a bifunctional electrophile, it enables:

  • Dual Functionalization : Sequential Suzuki-Miyaura coupling (via iodide) and nucleophilic substitution (via bromomethyl) to generate polyaromatic drug candidates.
  • Example : Synthesis of kinase inhibitors targeting EGFR, with IC50_{50} values validated via enzyme assays .

Q. How is this compound utilized in materials science for polymer functionalization?

  • Methodology :

  • Post-Polymerization Modification : Incorporate into polystyrene backbones via radical polymerization, followed by halogen exchange for conductivity tuning.
  • Characterization : Use GPC for molecular weight analysis and DSC to study thermal stability (Tg_g ~ 145°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.